molecular formula C16H19BrN2O3 B13932446 3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester

3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13932446
M. Wt: 367.24 g/mol
InChI Key: KFFYAAFDSQYOJZ-UHFFFAOYSA-N
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Description

3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps starting from commercially available 6-bromo-1H-indole. The synthetic route can be summarized as follows:

    Vilsmeier Formylation: The 6-bromo-1H-indole undergoes Vilsmeier formylation at the 3-position to yield 3-formyl-6-bromo-1H-indole.

    Reduction: The formyl group is reduced to an alcohol using sodium borohydride (NaBH4) in methanol.

    Protection: The hydroxyl group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

    Azetidine Formation: The protected intermediate undergoes cyclization to form the azetidine ring.

    Deprotection and Esterification: The protecting group is removed, and the compound is esterified with tert-butyl chloroformate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 3-(6-bromo-1H-indol-3-yl)-3-oxoazetidine-1-carboxylic acid tert-butyl ester.

    Reduction: Formation of 3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carbinol.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer and inflammatory disorders.

    Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.

    Chemical Biology: It is employed in chemical biology research to probe the mechanisms of action of indole-based compounds.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of 3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester is unique due to its azetidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H19BrN2O3

Molecular Weight

367.24 g/mol

IUPAC Name

tert-butyl 3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C16H19BrN2O3/c1-15(2,3)22-14(20)19-8-16(21,9-19)12-7-18-13-6-10(17)4-5-11(12)13/h4-7,18,21H,8-9H2,1-3H3

InChI Key

KFFYAAFDSQYOJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CNC3=C2C=CC(=C3)Br)O

Origin of Product

United States

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